

L-Alanosine: A Technical Guide to its Biological Activity and Spectrum

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Compound of Interest

Compound Name: **Alanosine**
Cat. No.: **B1664490**

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Abstract

L-Alanosine, a naturally occurring amino acid analog isolated from *Streptomyces alanosinicus*, has garnered significant interest for its diverse biological activities.^{[1][2]} This technical guide provides an in-depth overview of the biological activity and spectrum of **L-Alanosine**, with a focus on its molecular mechanism of action, quantitative efficacy, and relevant experimental protocols. **L-Alanosine** functions primarily as an antimetabolite, potently inhibiting the de novo purine biosynthesis pathway. This mechanism underpins its significant antineoplastic activity, particularly in cancers with specific genetic vulnerabilities, and also contributes to its observed antiviral and antiparasitic effects. This document aims to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed data and methodologies to facilitate further investigation into the therapeutic potential of **L-Alanosine**.

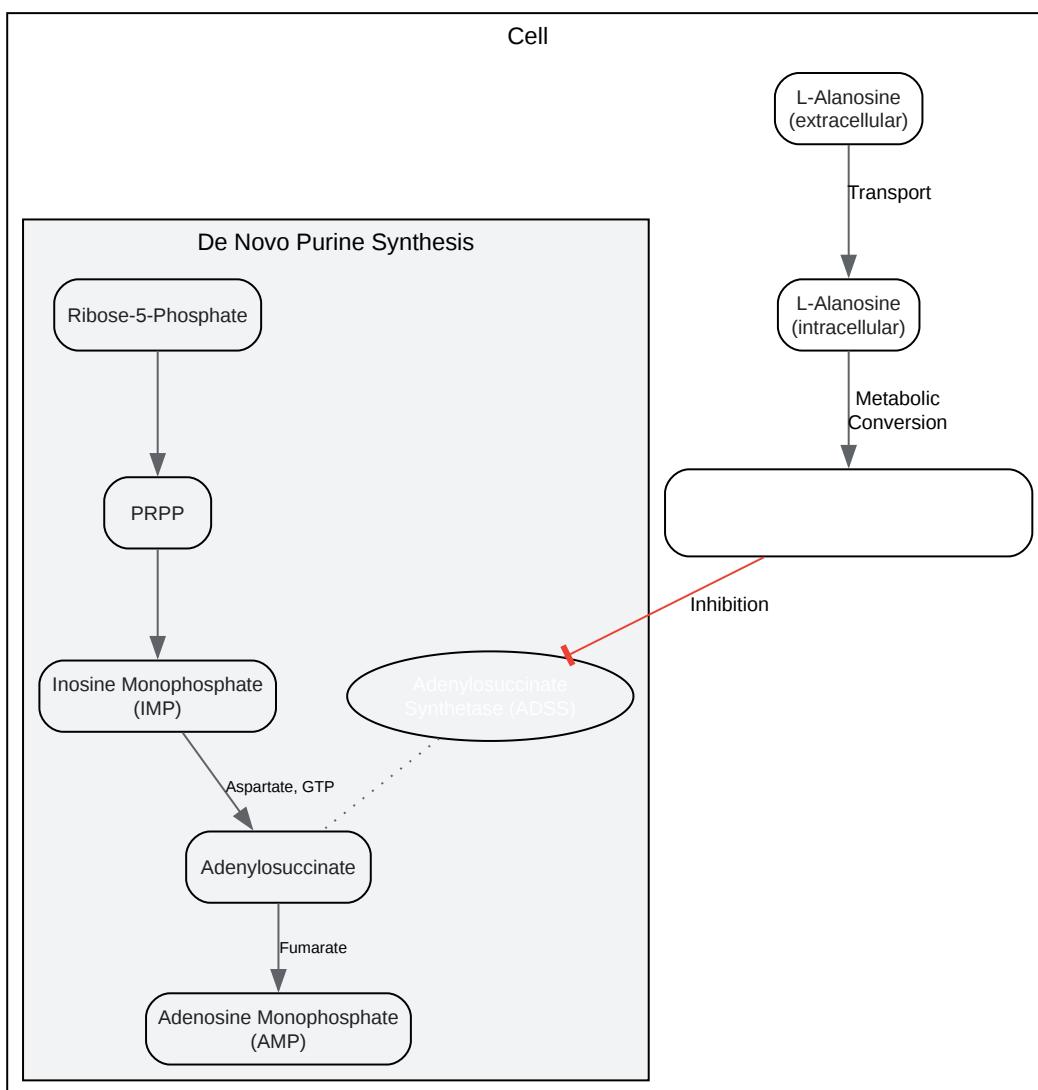
Mechanism of Action: Targeting Purine Biosynthesis

The primary molecular target of **L-Alanosine** is adenylosuccinate synthetase (ADSS), a critical enzyme in the de novo purine biosynthesis pathway.^{[2][3][4][5]} This pathway is responsible for the synthesis of purine nucleotides, essential building blocks for DNA and RNA. **L-Alanosine** itself is not the active inhibitor. Inside the cell, it is converted to L-alanosyl-5-amino-4-

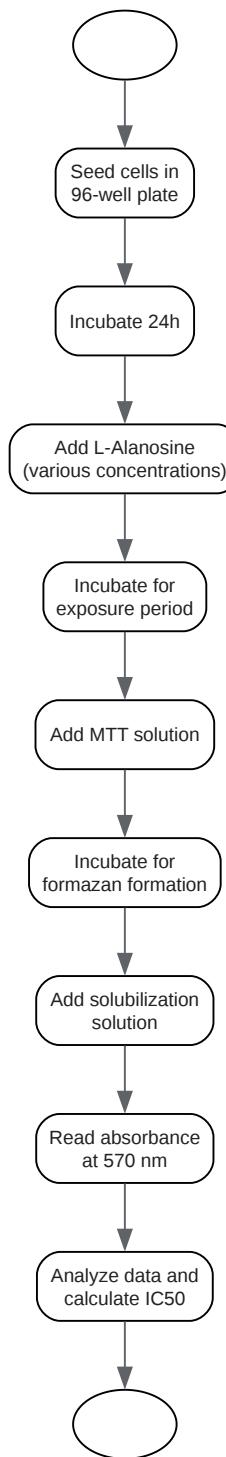
imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR).^{[1][6]} This metabolite acts as a potent competitive inhibitor of ADSS, blocking the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).^[7] The inhibition constant (Ki) of alanosyl-AICOR for adenylosuccinate synthetase has been reported to be approximately 0.228 μM, whereas the Ki of L-**Alanosine** itself is significantly higher at 57.23 mM, highlighting the importance of its intracellular conversion.^[7]

The disruption of de novo purine synthesis is particularly effective in cancer cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP).^{[3][8][9]} MTAP is a key enzyme in the purine salvage pathway, which allows cells to recycle purines from degraded nucleic acids. In MTAP-deficient tumors, the salvage pathway is compromised, making them highly dependent on the de novo synthesis pathway for their purine supply.^{[3][8]} By inhibiting this pathway, L-**Alanosine** selectively targets and kills MTAP-deficient cancer cells.^{[3][8]}

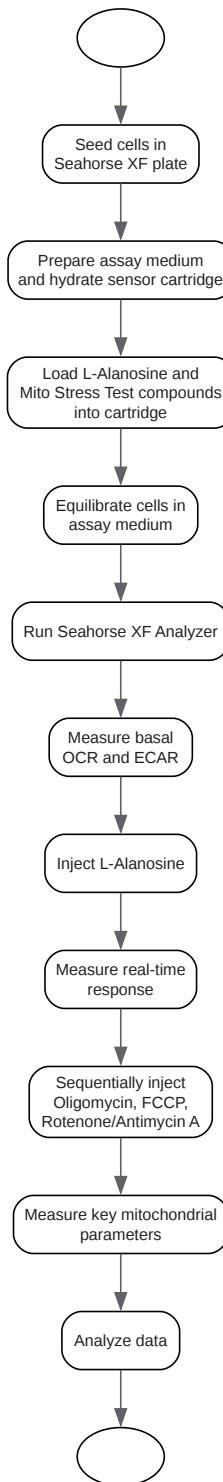
Mechanism of L-Alanosine Action



Workflow for MTT Cell Viability Assay



Workflow for Seahorse XF Mitochondrial Respiration Assay

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